molecular formula C21H18F3N7OS B15006663 2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile

2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B15006663
M. Wt: 473.5 g/mol
InChI Key: VIHTXBKUDUEVTB-UHFFFAOYSA-N
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Description

2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a variety of functional groups, including amino, morpholinyl, triazinyl, sulfanyl, phenyl, trifluoromethyl, and carbonitrile groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C21H18F3N7OS

Molecular Weight

473.5 g/mol

IUPAC Name

2-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H18F3N7OS/c22-21(23,24)15-10-16(13-4-2-1-3-5-13)27-18(14(15)11-25)33-12-17-28-19(26)30-20(29-17)31-6-8-32-9-7-31/h1-5,10H,6-9,12H2,(H2,26,28,29,30)

InChI Key

VIHTXBKUDUEVTB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N

Origin of Product

United States

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